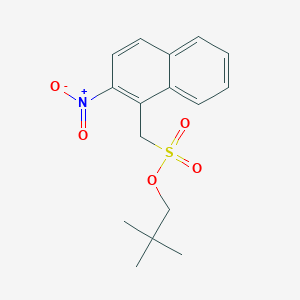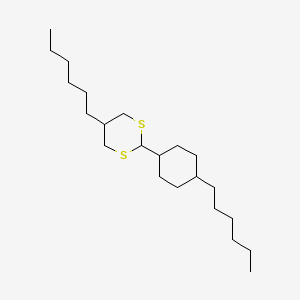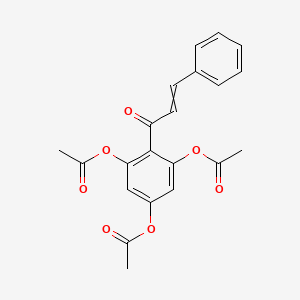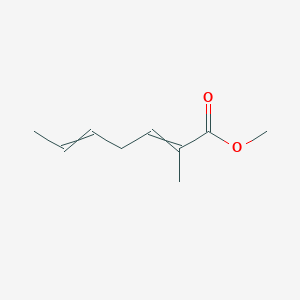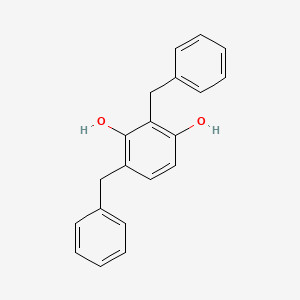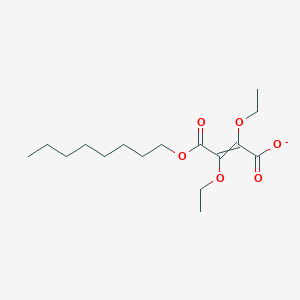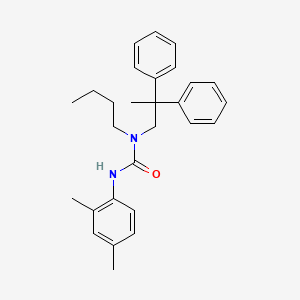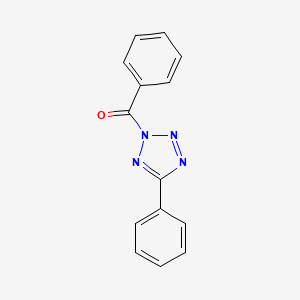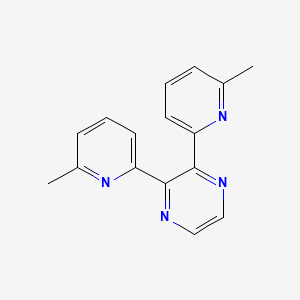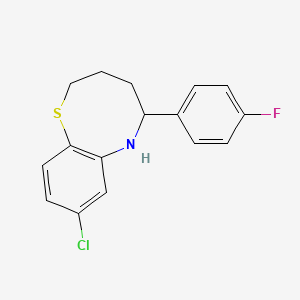
8-Chloro-5-(4-fluorophenyl)-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-5-(4-fluorophenyl)-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine is a heterocyclic compound that belongs to the class of benzothiazocines. This compound is characterized by the presence of a chlorine atom at the 8th position and a fluorophenyl group at the 5th position. Benzothiazocines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-5-(4-fluorophenyl)-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with 2-chlorobenzaldehyde to form an intermediate Schiff base, which is then cyclized using sulfur and a base to yield the desired benzothiazocine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-5-(4-fluorophenyl)-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the heterocyclic nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazocine scaffold .
Scientific Research Applications
8-Chloro-5-(4-fluorophenyl)-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-Chloro-5-(4-fluorophenyl)-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
- Ethyl 4-oxopiperidine-1-carboxylate
- 3-((3R)-3-{[(4-fluorophenyl)sulfonyl]amino}-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanoic acid
Uniqueness
8-Chloro-5-(4-fluorophenyl)-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
87697-04-9 |
|---|---|
Molecular Formula |
C16H15ClFNS |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
8-chloro-5-(4-fluorophenyl)-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine |
InChI |
InChI=1S/C16H15ClFNS/c17-12-5-8-16-15(10-12)19-14(2-1-9-20-16)11-3-6-13(18)7-4-11/h3-8,10,14,19H,1-2,9H2 |
InChI Key |
AIHYBHGZYQDUBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC2=C(C=CC(=C2)Cl)SC1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


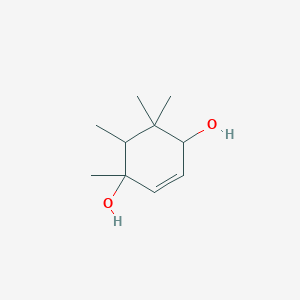
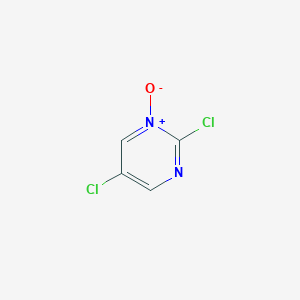
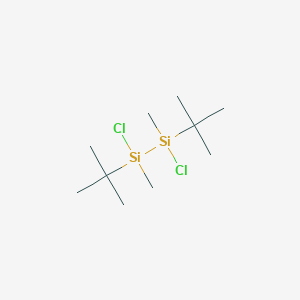
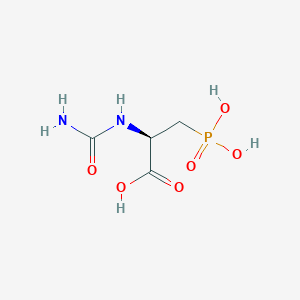
![2,2-Dichloro-N-[(2-ethoxyethoxy)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14399460.png)
